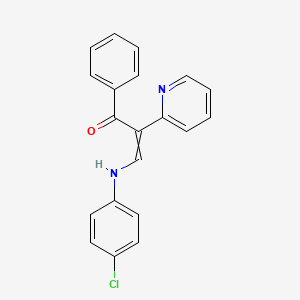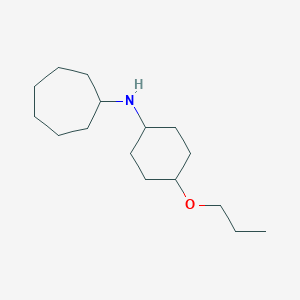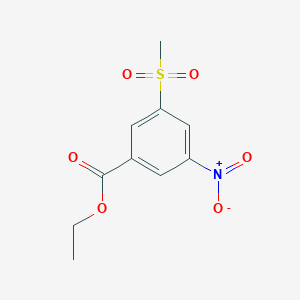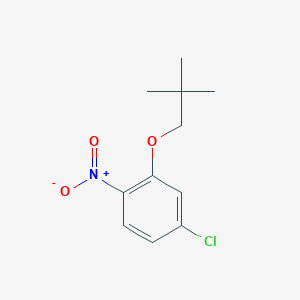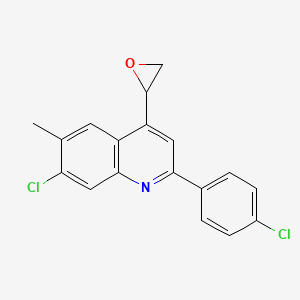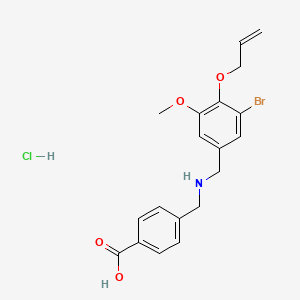
1,4-Bis(4-aminoanilino)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-aminoanilino)butan-2-ol is an organic compound characterized by the presence of two aminoaniline groups attached to a butan-2-ol backbone
Preparation Methods
The synthesis of 1,4-Bis(4-aminoanilino)butan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,4-dibromobutane with 4-nitroaniline to form 1,4-bis(4-nitroanilino)butane, followed by reduction of the nitro groups to amino groups using hydrogenation or other reducing agents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,4-Bis(4-aminoanilino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups in intermediates can be reduced to amino groups using hydrogenation or metal hydrides.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium on carbon), and strong oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(4-aminoanilino)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism by which 1,4-Bis(4-aminoanilino)butan-2-ol exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
1,4-Bis(4-aminoanilino)butan-2-ol can be compared with similar compounds such as:
1,4-Butanediol: A simpler diol with two hydroxyl groups, used in the production of plastics and solvents.
4-Aminobutan-2-ol: A related amino alcohol with one amino group and one hydroxyl group, used in organic synthesis.
1,4-Bis(4-nitroanilino)butane: An intermediate in the synthesis of this compound, with nitro groups instead of amino groups
The uniqueness of this compound lies in its dual aminoaniline groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
CAS No. |
917950-98-2 |
|---|---|
Molecular Formula |
C16H22N4O |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1,4-bis(4-aminoanilino)butan-2-ol |
InChI |
InChI=1S/C16H22N4O/c17-12-1-5-14(6-2-12)19-10-9-16(21)11-20-15-7-3-13(18)4-8-15/h1-8,16,19-21H,9-11,17-18H2 |
InChI Key |
GPUHVFYGUPEQQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NCCC(CNC2=CC=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12625835.png)
![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)
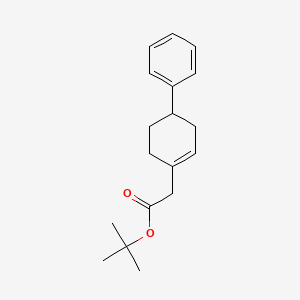
![(1S,11S,12R,16S)-14-(3-chloro-4-fluorophenyl)-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12625845.png)
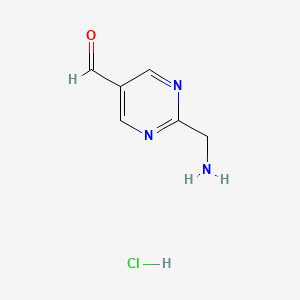
![N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12625860.png)
